5-Ethoxynicotinaldehyde
Overview
Description
5-Ethoxynicotinaldehyde: is an organic compound with the molecular formula C8H9NO2 It is a derivative of nicotinaldehyde, where the ethoxy group is attached to the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethoxynicotinaldehyde can be synthesized through several methods. One common approach involves the ethoxylation of nicotinaldehyde. This reaction typically requires the use of an ethylating agent such as diethyl sulfate or ethyl iodide in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethoxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-ethoxynicotinic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 5-ethoxynicotinyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming derivatives like hydrazones or oximes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrazine or hydroxylamine in ethanol.
Major Products Formed:
Oxidation: 5-Ethoxynicotinic acid.
Reduction: 5-Ethoxynicotinyl alcohol.
Substitution: Hydrazones and oximes.
Scientific Research Applications
Chemistry: 5-Ethoxynicotinaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethoxynicotinaldehyde involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with amines, which may lead to the formation of biologically active compounds. The ethoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Nicotinaldehyde: The parent compound, lacking the ethoxy group.
5-Methoxynicotinaldehyde: Similar structure with a methoxy group instead of an ethoxy group.
6-Ethoxynicotinaldehyde: An isomer with the ethoxy group at the sixth position.
Uniqueness: 5-Ethoxynicotinaldehyde is unique due to the presence of the ethoxy group at the fifth position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to its analogs.
Biological Activity
5-Ethoxynicotinaldehyde is a derivative of nicotinaldehyde, which has gained attention in recent years due to its promising biological activities, particularly in anticancer and anti-inflammatory applications. This compound is characterized by an ethoxy group at the 5-position of the nicotinaldehyde structure, which is believed to enhance its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits significant cytotoxic effects against several breast cancer cell lines, including MCF-7 and BT474. The compound demonstrated an IC50 value of approximately 39.19 ± 1.12 μM against the BT474 cell line after 24 hours of treatment, indicating potent activity compared to other tested compounds .
- In Vivo Efficacy : In a mouse model bearing Ehrlich Ascites Carcinoma (EAC), administration of this compound resulted in a notable reduction in tumor size. At a dosage of 250 mg/kg , the compound led to a 66% reduction in tumor volume by day 26 of treatment, showcasing its potential as an effective therapeutic agent .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Nicotinamidases : As a competitive inhibitor, nicotinaldehyde derivatives, including this compound, interact with nicotinamidases—enzymes that regulate intracellular nicotinamide concentrations. This inhibition can lead to increased sirtuin activity, which is associated with enhanced cellular longevity and reduced cancer cell proliferation .
- Free Radical Scavenging : The compound has also been shown to exhibit free radical scavenging properties, contributing to its anti-inflammatory effects. This activity is crucial for mitigating oxidative stress-related damage in cancer cells .
Comparative Biological Activity
To illustrate the biological efficacy of this compound compared to other compounds, the following table summarizes the IC50 values obtained from various studies:
Compound | Cell Line | IC50 (μM) | Source |
---|---|---|---|
This compound | BT474 | 39.19 ± 1.12 | |
Compound 5c | BT474 | 35.98 ± 1.09 | |
Compound 5d | BT474 | 35.56 ± 1.02 | |
Nicotinaldehyde | Various | Low μM range | |
Hybrid Compound | HepG-2 | 18.9 |
Study on Antitumor Efficacy
In a controlled study involving mice with EAC, researchers administered varying doses of this compound alongside cisplatin as a reference drug. The results indicated:
- A 50% reduction in tumor size with a dose of 50 mg/kg .
- No significant changes in body weight or vital organ morphology were observed during treatment, suggesting a favorable safety profile .
Study on Free Radical Scavenging
Another investigation focused on the antioxidant capabilities of nicotinaldehyde derivatives, including this compound. The findings revealed:
Properties
IUPAC Name |
5-ethoxypyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8-3-7(6-10)4-9-5-8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDAERAKVUSKAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227939-23-3 | |
Record name | 5-ethoxypyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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